molecular formula C9H11BrO3 B14255576 Phenol, 6-bromo-2,4-dimethoxy-3-methyl- CAS No. 351378-72-8

Phenol, 6-bromo-2,4-dimethoxy-3-methyl-

Katalognummer: B14255576
CAS-Nummer: 351378-72-8
Molekulargewicht: 247.09 g/mol
InChI-Schlüssel: YZQZLKPXXSEVRS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phenol, 6-bromo-2,4-dimethoxy-3-methyl- is an organic compound with the molecular formula C9H11BrO3 and a molecular weight of 247.09 g/mol This compound is characterized by the presence of a bromine atom, two methoxy groups, and a methyl group attached to a phenol ring

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

Phenol, 6-bromo-2,4-dimethoxy-3-methyl- undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Phenol, 6-bromo-2,4-dimethoxy-3-methyl- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development.

    Medicine: Research into its derivatives could lead to the development of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of Phenol, 6-bromo-2,4-dimethoxy-3-methyl- depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to specific biological effects. The exact pathways involved can vary based on the structure of the derivative and the biological context.

Vergleich Mit ähnlichen Verbindungen

Phenol, 6-bromo-2,4-dimethoxy-3-methyl- can be compared with other brominated phenols and methoxy-substituted phenols:

The uniqueness of Phenol, 6-bromo-2,4-dimethoxy-3-methyl- lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications.

Eigenschaften

CAS-Nummer

351378-72-8

Molekularformel

C9H11BrO3

Molekulargewicht

247.09 g/mol

IUPAC-Name

6-bromo-2,4-dimethoxy-3-methylphenol

InChI

InChI=1S/C9H11BrO3/c1-5-7(12-2)4-6(10)8(11)9(5)13-3/h4,11H,1-3H3

InChI-Schlüssel

YZQZLKPXXSEVRS-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=C(C=C1OC)Br)O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.